3-Chloro-4-fluorobenzaldehyde

Catalog No.
S1893080
CAS No.
34328-61-5
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluorobenzaldehyde

CAS Number

34328-61-5

Product Name

3-Chloro-4-fluorobenzaldehyde

IUPAC Name

3-chloro-4-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H

InChI Key

GVORVQPNNSASDM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)F

Synthesis:

-Chloro-4-fluorobenzaldehyde is a useful intermediate in organic synthesis. Its specific halogenated structure makes it a valuable building block for the creation of more complex molecules. Research has explored various methods for its synthesis, including:

  • From 3-chloro-4-fluorobenzoic acid: This method involves converting the carboxylic acid group of 3-chloro-4-fluorobenzoic acid into an aldehyde using various reducing agents [].
  • From 3-chloro-4-fluorotoluene: This approach involves a multi-step process involving chlorination, fluorination, and subsequent oxidation of the methyl group to an aldehyde [].

These are just two examples, and researchers continue to explore new and improved methods for synthesizing 3-chloro-4-fluorobenzaldehyde.

Applications in Medicinal Chemistry:

The presence of the chlorine and fluorine substituents makes 3-chloro-4-fluorobenzaldehyde a promising candidate for developing new pharmaceuticals. Research has investigated its potential use in:

  • Antimicrobial agents: Studies have explored the activity of 3-chloro-4-fluorobenzaldehyde derivatives against various bacterial and fungal strains [].
  • Anticancer agents: The molecule's structure has been incorporated into potential anticancer drugs, with research evaluating its ability to target specific cancer cell pathways [].

Molecular Structure Analysis

The key feature of 3-chloro-4-fluorobenzaldehyde is its aromatic structure. The molecule consists of a benzene ring with a formyl group (CHO) attached at one position. The chlorine atom is located at the 3rd position (meta position) and the fluorine atom at the 4th position (para position) relative to the formyl group.

The presence of chlorine and fluorine atoms affects the electronic properties of the molecule. These substituents are electron-withdrawing, meaning they pull electron density away from the benzene ring. This, in turn, weakens the reactivity of the ring itself but enhances the electrophilic character of the carbonyl carbon (C=O) in the formyl group. This altered reactivity profile makes 3-chloro-4-fluorobenzaldehyde a valuable intermediate for various organic transformations [1].


Chemical Reactions Analysis

The electrophilic nature of the carbonyl carbon in 3-chloro-4-fluorobenzaldehyde makes it susceptible to nucleophilic addition reactions. Common reactions include aldol condensation, Claisen condensation, and reductive amination, which can be used to introduce various functionalities onto the molecule [3].


Physical And Chemical Properties Analysis

  • Melting Point: According to Sigma-Aldrich, there are two reported melting points for 3-chloro-4-fluorobenzaldehyde: 28-30 °C [1] and 46-49 °C [2].
  • Boiling Point: No data available on the boiling point.
  • Solubility: Expected to be slightly soluble in organic solvents like dichloromethane, chloroform, and acetone due to its aromatic character.
  • Stability: The presence of chlorine and fluorine atoms suggests reasonable chemical stability. However, the compound might be sensitive to strong acids or bases.

Data Source:

  • (CAS Number: 34328-61-5)
  • (CAS Number: 5527-95-7)

There is no known specific mechanism of action associated with 3-chloro-4-fluorobenzaldehyde. It is primarily used as a starting material for further synthesis and does not possess any inherent biological activity on its own.

As with most chemicals, it is advisable to handle 3-chloro-4-fluorobenzaldehyde with proper safety precautions. Specific data on its toxicity is unavailable, but general safety principles for handling aromatic aldehydes should be followed. These include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Following proper disposal procedures according to local regulations.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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